Tert-butyl 3-ethyl-3-(hydroxymethyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-ethyl-3-(hydroxymethyl)piperazine-1-carboxylate is a compound with a complex name, but its structure reveals its significance. Let’s break it down:
Tert-butyl: Refers to the tert-butyl group (tert-butyl = t-Bu), which consists of three methyl groups attached to a central carbon atom.
3-ethyl: Indicates an ethyl group (CH₂CH₃) attached to the piperazine ring.
3-(hydroxymethyl): Highlights a hydroxymethyl group (CH₂OH) also linked to the piperazine ring.
Piperazine-1-carboxylate: The core structure is piperazine (a six-membered ring with two nitrogen atoms) with a carboxylate group (COO⁻) attached.
Preparation Methods
Synthetic Routes:: The synthesis of tert-butyl 3-ethyl-3-(hydroxymethyl)piperazine-1-carboxylate involves several steps. One common approach includes the following:
Alkylation of Piperazine: Ethyl bromide reacts with piperazine to introduce the ethyl group.
Hydroxymethylation: Formaldehyde (CH₂O) adds the hydroxymethyl group.
Tert-butylation: Tert-butyl bromide reacts with the intermediate to form the tert-butyl group.
Industrial Production:: While industrial-scale production methods may vary, the synthetic steps remain consistent. Optimization ensures high yield and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: tert-butyl 3-ethyl-3-(hydroxymethyl)piperazine-1-carboxylate can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group (C=O) may yield secondary amines.
Substitution: Nucleophilic substitution reactions can modify the tert-butyl or ethyl groups.
Oxidation: Oxidizing agents like KMnO₄ or PCC.
Reduction: Reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Alkyl halides or nucleophiles (e.g., amines).
- Oxidation: Hydroxymethyl to carboxylic acid.
- Reduction: Secondary amine derivatives.
- Substitution: Alkylated or substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 3-ethyl-3-(hydroxymethyl)piperazine-1-carboxylate finds applications in:
Medicinal Chemistry: As a scaffold for drug design.
Biological Studies: Investigating interactions with proteins or receptors.
Polymer Chemistry: Building blocks for functional polymers.
Mechanism of Action
The compound’s effects likely involve interactions with cellular targets, influencing biological pathways. Further research is needed to elucidate specific mechanisms.
Comparison with Similar Compounds
While unique, it shares features with other piperazine-based compounds. Notable analogs include:
1-Boc-piperazine: A related building block.
Tert-butyl piperazine-1-carboxylate: A simpler derivative.
Properties
Molecular Formula |
C12H24N2O3 |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 3-ethyl-3-(hydroxymethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-5-12(9-15)8-14(7-6-13-12)10(16)17-11(2,3)4/h13,15H,5-9H2,1-4H3 |
InChI Key |
BYNNAUBPRAMOQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(CCN1)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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